![molecular formula C50H46BClF4N2P2Ru+ B12308094 Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)
Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride: is a complex organometallic compound This compound is notable for its unique structure, which includes a ruthenium center coordinated with various ligands, including cyclohexane-1,2-diamine, diphenylphosphanylnaphthalenyl groups, and trifluoroborane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual ligands and their subsequent coordination to the ruthenium center. The process may include:
Preparation of Cyclohexane-1,2-diamine: This can be synthesized through the hydrogenation of o-phenylenediamine or by the reduction of cyclohexane-1,2-dione.
Synthesis of Diphenylphosphanylnaphthalenyl Ligands: These ligands can be prepared via the reaction of naphthalene derivatives with diphenylphosphine in the presence of a suitable catalyst.
Coordination to Ruthenium: The ligands are then coordinated to a ruthenium precursor, such as ruthenium trichloride, under controlled conditions to form the desired complex.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions, yields, and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can also occur, reducing the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, or hydrazine.
Substitution Reagents: Various phosphines, amines, or other coordinating ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions may produce new complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Material Science: It can be utilized in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Anticancer Research: The compound’s potential cytotoxicity against cancer cells makes it a candidate for anticancer drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Chemical Manufacturing: The compound can be employed in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: It may be used in environmental remediation processes, such as the degradation of pollutants.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or DNA. The ruthenium center can coordinate with biological molecules, altering their function and leading to various biological effects . The specific pathways involved depend on the nature of the ligands and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ruthenium(II) complexes with different ligands: These include complexes with bipyridine, phenanthroline, or other phosphine ligands.
Other transition metal complexes: Complexes of platinum, palladium, and iridium with similar ligands.
Uniqueness:
Eigenschaften
Molekularformel |
C50H46BClF4N2P2Ru+ |
|---|---|
Molekulargewicht |
960.2 g/mol |
IUPAC-Name |
chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride |
InChI |
InChI=1S/C44H32P2.C6H14N2.BF3.ClH.FH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;7-5-3-1-2-4-6(5)8;2-1(3)4;;;/h1-32H;5-6H,1-4,7-8H2;;2*1H;/q;;;;;+3/p-2 |
InChI-Schlüssel |
AEPDGXVVFKWBCO-UHFFFAOYSA-L |
Kanonische SMILES |
B(F)(F)F.C1CCC(C(C1)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[F-].Cl[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12308033.png)
![rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers](/img/structure/B12308041.png)
![methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate](/img/structure/B12308047.png)
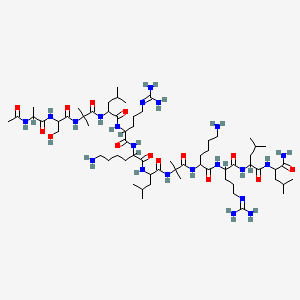
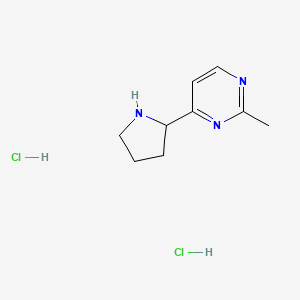
![2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B12308066.png)
![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)
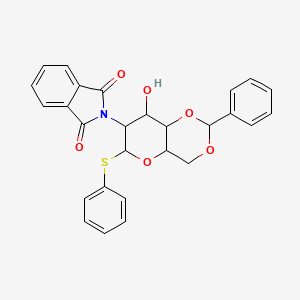
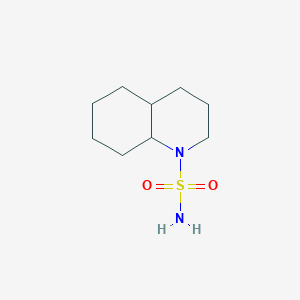
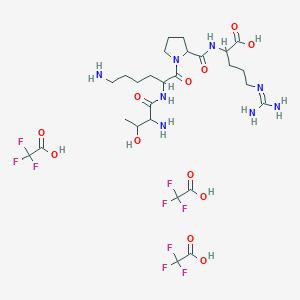
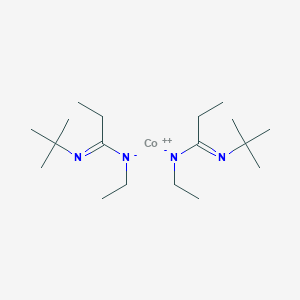
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
